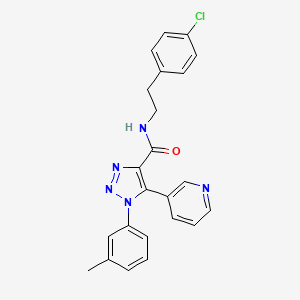
(1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate, also known as DMTC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMTC belongs to the class of compounds known as isoindolinones, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Organic Synthesis and Chemical Functionalization
One significant application involves the use of thiophene derivatives in organic synthesis, particularly in distant functionalization reactions promoted by samarium diiodide. This method allows for the regioselective reaction of thiophene-incorporating compounds with aldehydes, ketones, and conjugated esters, facilitating the synthesis of long-chain esters with remote functional groups. Such synthetic strategies have been applied to produce antiarthritis agents, components of shellac, and inhibitory agents of spore germination, highlighting the utility of these compounds in synthesizing complex organic molecules (Yang et al., 2000).
Material Science and Semiconductor Applications
In material science, thiophene derivatives are utilized in the development of polymer semiconductors. For instance, a copolymer of thiophene demonstrated stable electron transport performance in thin-film transistors, showcasing the potential of these materials in electronic and photovoltaic applications. This is particularly relevant for the fabrication of n-type organic thin-film transistors, a crucial component in the development of flexible and lightweight electronic devices (Zhuangqing Yan et al., 2013).
Antimicrobial and Anticancer Agents
Furthermore, the synthesis of phthalimide derivatives with thiophene moieties has been explored for their potential as antimicrobial and anticancer agents. The conjugation of thiophene with phthalimide via dithiocarbamate spacers has led to compounds that exhibit promising activity against cancer cells. This approach underscores the versatility of thiophene derivatives in medicinal chemistry, offering new pathways for the development of therapeutic agents (Shams A. Nadhum & M. H. Mohammed, 2020).
Environmental Sensing and Remediation
Thiophene-based metal-organic frameworks (MOFs) have been constructed for environmental sensing and pesticide removal. These MOFs exhibit high selectivity and sensitivity towards environmental contaminants, including Hg(II), Cu(II), and Cr(VI), demonstrating their potential as luminescent sensory materials for detecting hazardous substances. Additionally, their ability to trap and remove pesticides from waste solutions highlights their applicability in environmental remediation efforts (Yang Zhao et al., 2017).
Future Directions
The future directions for the research on “(1,3-Dioxoisoindol-2-yl)methyl thiophene-2-carboxylate” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicinal chemistry and material science .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-12-9-4-1-2-5-10(9)13(17)15(12)8-19-14(18)11-6-3-7-20-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTHLSCUZVFCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
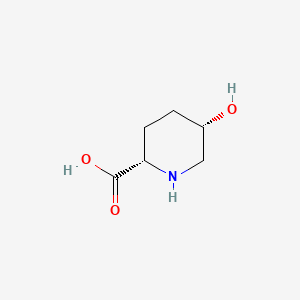
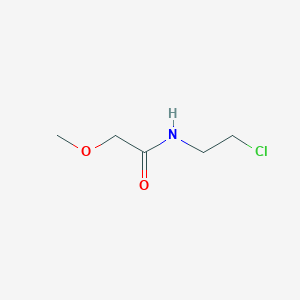

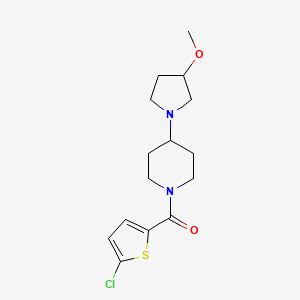
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
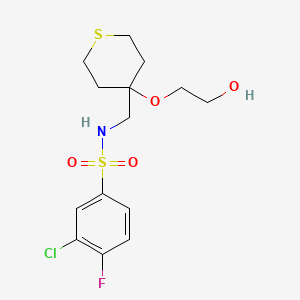

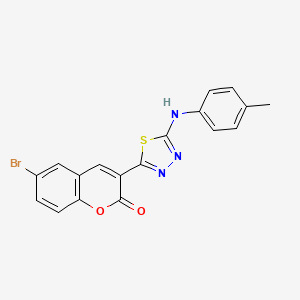
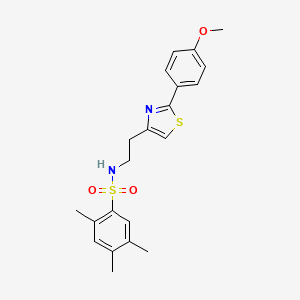
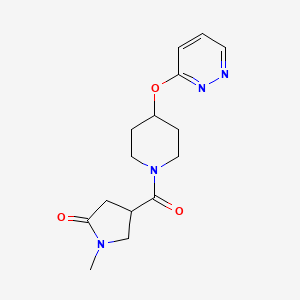

![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)
![(E)-4-(Dimethylamino)-N-ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-enamide](/img/structure/B2511780.png)
